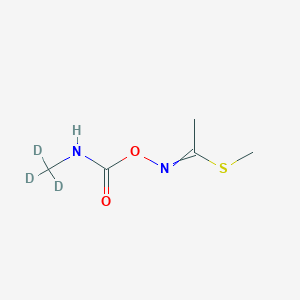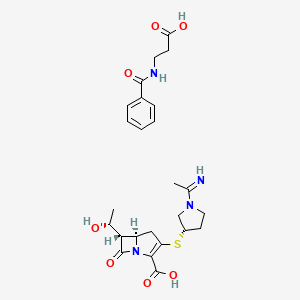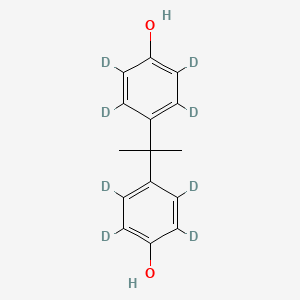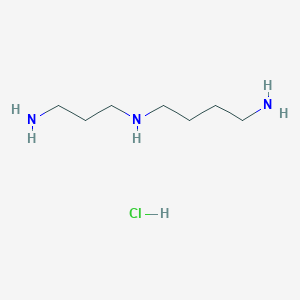
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate
描述
甲氧嘧啶-d3 是一种稳定的同位素标记化合物,主要用作分析化学中的内标。它是一种甲氧嘧啶的衍生物,甲氧嘧啶是一种氨基甲酸酯类杀虫剂,并用氘标记。 甲氧嘧啶-d3 的分子式为 C5H7D3N2O2S,分子量为 165.23 .
作用机制
甲氧嘧啶-d3 与甲氧嘧啶一样,通过抑制乙酰胆碱酯酶发挥作用。这种抑制导致乙酰胆碱在神经突触处积聚,导致神经系统持续兴奋。甲氧嘧啶-d3 的分子靶标包括乙酰胆碱酯酶和其他胆碱能受体。 参与其作用机制的途径主要与正常神经传递的破坏有关,导致神经毒性作用 .
准备方法
合成路线和反应条件: 甲氧嘧啶-d3 是通过一系列化学反应合成的,这些反应涉及将氘原子掺入甲氧嘧啶分子中。合成通常从制备氘代甲胺开始,然后将其与其他前体反应形成最终产物。 反应条件通常涉及控制温度和使用特定催化剂以确保氘原子的掺入 .
工业生产方法: 甲氧嘧啶-d3 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘代试剂和先进的化学反应器,以确保最终产品的稳定性和纯度。 质量控制措施,如质谱和核磁共振波谱,用于验证氘的掺入和甲氧嘧啶-d3 的总纯度 .
化学反应分析
反应类型: 甲氧嘧啶-d3 经历各种化学反应,包括氧化、还原和取代。 这些反应对其作为分析标准的应用以及研究其在不同化学环境中的行为至关重要 .
常用试剂和条件: 甲氧嘧啶-d3 反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和卤代烷等取代试剂。 反应条件根据所需结果而异,但通常涉及控制温度、特定溶剂和催化剂 .
形成的主要产物: 甲氧嘧啶-d3 反应形成的主要产物取决于反应类型。例如,氧化反应可能生成氘代肟,而还原反应可能生成氘代胺。 取代反应可以产生各种氘代衍生物,具体取决于所使用的取代基 .
科学研究应用
甲氧嘧啶-d3 在科学研究中具有广泛的应用,特别是在分析化学、环境科学和毒理学领域。它被用作定量测定各种基质(包括土壤、水和生物样品)中甲氧嘧啶的内标。 其稳定的同位素标记性质允许使用气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) 等技术进行准确和精确的测量 .
在环境科学中,甲氧嘧啶-d3 用于研究甲氧嘧啶的降解途径和环境归宿。 研究人员使用它来追踪转化产物并评估不同降解方法(如微生物降解和高级氧化工艺)的效率 .
在毒理学中,甲氧嘧啶-d3 用于研究甲氧嘧啶在各种生物体中的毒代动力学和毒理动力学。 它有助于了解甲氧嘧啶的吸收、分布、代谢和排泄,为其潜在的健康影响提供宝贵的见解 .
相似化合物的比较
甲氧嘧啶-d3 由于其稳定的同位素标记性质而独一无二,这使其有别于其他类似化合物。一些类似的化合物包括:
属性
IUPAC Name |
methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUZOCRWCRNSJ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)ON=C(C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)

![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea](/img/structure/B1147631.png)

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)
